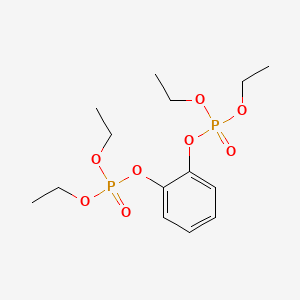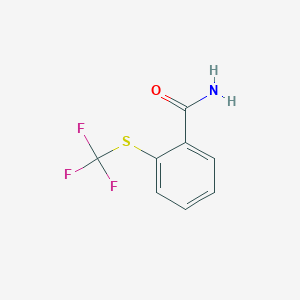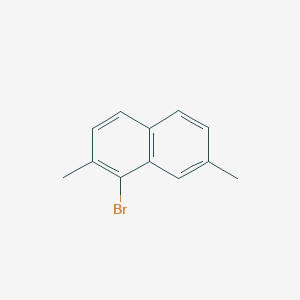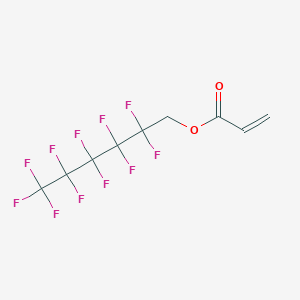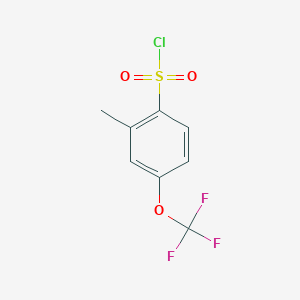![molecular formula C10H22N2O2 B3041880 N-Boc-[(R)-1-(aminomethyl)-2-methylpropyl]amine CAS No. 400652-50-8](/img/structure/B3041880.png)
N-Boc-[(R)-1-(aminomethyl)-2-methylpropyl]amine
Übersicht
Beschreibung
“N-Boc-[®-1-(aminomethyl)-2-methylpropyl]amine” is a chemical compound with the CAS Number: 400652-50-8 and a linear formula of C10H22N2O2 . Its IUPAC name is ®-tert-butyl 1-amino-3-methylbutan-2-ylcarbamate . The compound has a molecular weight of 202.3 .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, such as “N-Boc-[®-1-(aminomethyl)-2-methylpropyl]amine”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The InChI code for “N-Boc-[®-1-(aminomethyl)-2-methylpropyl]amine” is 1S/C10H22N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13)/t8-/m0/s1 .Chemical Reactions Analysis
The Boc group in “N-Boc-[®-1-(aminomethyl)-2-methylpropyl]amine” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Wissenschaftliche Forschungsanwendungen
Chemoselective N-Boc Protection
The N-Boc protection strategy is crucial for the selective modification of amines in complex organic molecules. Sunitha et al. (2008) developed an efficient and chemoselective method using a Brønsted acidic ionic liquid for the N-Boc protection of amines, which combines the advantages of both homogeneous and heterogeneous catalysis, offering high yields and ease of product separation Sunitha et al., 2008. Similarly, Chankeshwara and Chakraborti (2006) reported a catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water, emphasizing the method's selectivity and efficiency without side product formation Chankeshwara & Chakraborti, 2006.
Solid-Supported Synthesis
Van den Eynde et al. (2004) described a solution-phase parallel synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones starting from Boc-o-aminomethylphenylalanine, demonstrating the utility of N-Boc protected intermediates in high-throughput synthesis and purification using polymer-bound reagents Van den Eynde et al., 2004.
Efficient and Environmentally Benign Catalysis
Heydari et al. (2007) introduced a highly efficient and environmentally friendly catalyst, H3PW12O40, for the N-tert-butoxycarbonylation of amines, showcasing the method's chemoselectivity and high yields without competitive side products Heydari et al., 2007. Chinnappan, La, and Kim (2013) further optimized the N-Boc formation using an ionic liquid catalyst, enhancing product yields with easy separation Chinnappan, La, & Kim, 2013.
Electrophilic Amination and Peptide Synthesis
Baburaj and Thambidurai (2012) developed a method for the synthesis of terminal tert-butyloxycarbonyl protected hydrazino acids, a key intermediate for modified peptides and biologically active heterocycles, using N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent Baburaj & Thambidurai, 2012.
Wirkmechanismus
Target of Action
N-Boc-[®-1-(aminomethyl)-2-methylpropyl]amine, also known as Carbamic acid, [(1R)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester, is a compound used in organic synthesis . The primary targets of this compound are amines, specifically primary and secondary aliphatic amines, and aromatic amines .
Mode of Action
The compound acts as a protecting group for amines in organic synthesis . It reacts with amines to form N-Boc protected amines, which can be efficiently converted to amides . The reactions involve the use of isocyanate intermediates, which are generated in situ .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of amides from amines . Amides are important in nature as they provide the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds .
Pharmacokinetics
The compound’s adme properties would likely be influenced by factors such as its molecular weight and structure .
Result of Action
The result of the compound’s action is the efficient conversion of amines to amides . This is particularly useful in the synthesis of peptides and proteins, as well as in the production of various biologically active compounds .
Action Environment
The action of N-Boc-[®-1-(aminomethyl)-2-methylpropyl]amine can be influenced by various environmental factors. For example, the use of a catalyst can lower the required reaction temperature . Additionally, the reaction can be conducted in a continuous flow reactor with a low-boiling solvent, which facilitates product separation and enhances efficiency and productivity relative to a batch process .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[(2R)-1-amino-3-methylbutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTZYOHYPBQYAX-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CN)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164968 | |
| Record name | 1,1-Dimethylethyl N-[(1R)-1-(aminomethyl)-2-methylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400652-50-8 | |
| Record name | 1,1-Dimethylethyl N-[(1R)-1-(aminomethyl)-2-methylpropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400652-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(1R)-1-(aminomethyl)-2-methylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(Tert-butoxycarbonyl)piperidin-4-yl]-3-[(benzyloxycarbonyl)amino]propanoic acid](/img/structure/B3041803.png)
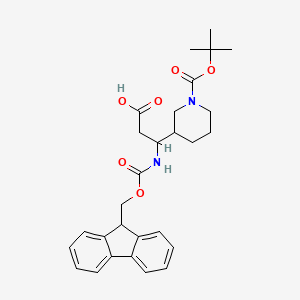
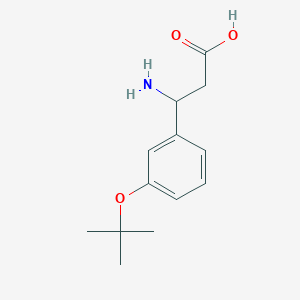
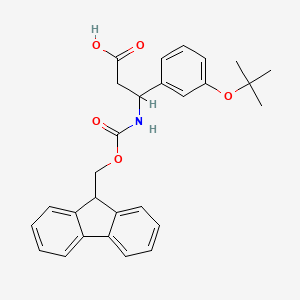
![2,7-dimethyl-3-(1H-pyrazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B3041807.png)
![2,6-dimethyl-3-(1H-pyrazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B3041809.png)



